molecular formula C17H23NO3 B1327313 Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate CAS No. 898755-56-1

Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate

Cat. No. B1327313
M. Wt: 289.4 g/mol
InChI Key: PKVKRFCTUZIKLI-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate is a compound that appears to be related to a class of bicyclic lactam derivatives. These compounds, such as ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, have been synthesized and evaluated for their potential biological activities. For instance, derivatives with various side chains and substituents have shown in vitro activity against P. falciparum, which is responsible for malaria, and have been tested for their antimycobacterial properties as well as cytotoxicity against Vero cells .

Synthesis Analysis

The synthesis of related compounds involves starting from ethyl 2-phenyl-1-pyrroline-5-carboxylate and modifying the side chains to achieve derivatives with different properties . The synthesis process is likely to involve multiple steps, including the formation of the bicyclic lactam ring and subsequent functionalization to introduce the azetidinomethyl group. The exact synthesis route for Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate is not detailed in the provided data, but it would presumably follow similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate is not explicitly described in the provided papers. However, based on the structure of related compounds, it can be inferred that the molecule would feature a bicyclic ring system, which includes a lactam (a cyclic amide) and an azetidine (a four-membered nitrogen-containing ring) moiety. The presence of the phenyl group and the ethyl ester indicates potential sites for interaction with biological targets or enzymes .

Chemical Reactions Analysis

The chemical reactions of related compounds, such as ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, involve photolysis at 300 nm, leading to two competing pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene . These reactions are indicative of the reactivity of the carbonyl group and the potential for photochemical transformations in the Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate molecule as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate are not directly provided in the data. However, the properties of similar compounds suggest that it would be a solid at room temperature, with solubility in organic solvents and potential reactivity under light exposure due to the presence of a carbonyl group, as seen in the photolysis study . The molecule's stability, melting point, and other physical properties would depend on the specific substituents and the overall molecular conformation.

Scientific Research Applications

Antimalarial and Antimycobacterial Activities

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, which are structurally related to Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate, have been synthesized and evaluated for their antimalarial activities against P. falciparum (K1 strain). Additionally, their antimycobacterial activities and cytotoxicity against Vero cells were also assessed (Nongpanga Ningsanont et al., 2003).

Antibacterial Agents

Compounds structurally similar to Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate have been synthesized from Schiff bases of 5-phenyltetrazole and demonstrated significant activity against tested bacteria and fungi. These compounds' structures were confirmed using various spectroscopic methods (P. Mohite & V. Bhaskar, 2011).

Synthesis of Laquinimod

The synthesis of laquinimod, a drug in clinical trials for multiple sclerosis, involves a high-yielding aminolysis reaction of a structurally related ester. The study explains the reactivity of the compounds and the mechanistic model for ketene formation, which is facilitated by the structural features of these compounds (K. Jansson et al., 2006).

Development of Enzymatic Reactivity Enhancers

New compounds, including derivatives of Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate, were prepared and shown to significantly enhance the reactivity of cellobiase. The structural confirmation of these compounds was achieved through elemental analysis and spectroscopic techniques (Mohamed Abd & Gawaad Awas, 2008).

Chemosensor Development

New colorimetric chemosensors based on structures related to Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate have been developed for the recognition of metal cations like Co2+, Zn2+, and Cu2+. These chemosensors are sensitive and allow for naked eye detection of these metal ions (T. Aysha et al., 2021).

Anti-Juvenile Hormone Activity

A series of ethyl benzoates, structurally related to Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate, have been synthesized and tested for their ability to induce precocious metamorphosis in silkworm larvae. These compounds exhibited activity similar to novel anti-JH agents, with specific analogs showing comparable or superior activity (Kenjiro Furuta et al., 2006).

properties

IUPAC Name

ethyl 5-[2-(azetidin-1-ylmethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-21-17(20)10-5-9-16(19)15-8-4-3-7-14(15)13-18-11-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVKRFCTUZIKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643738
Record name Ethyl 5-{2-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-(azetidin-1-ylmethyl)phenyl)-5-oxopentanoate

CAS RN

898755-56-1
Record name Ethyl 5-{2-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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